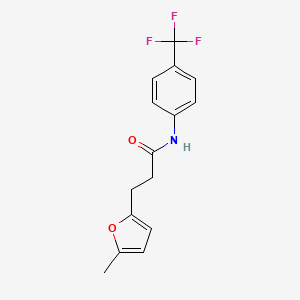

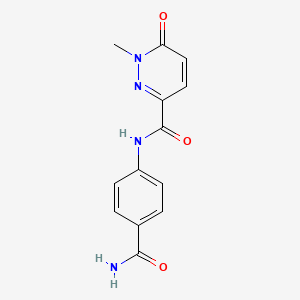

N-(4-carbamoylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-carbamoylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide” are not available in the current resources. These properties typically include characteristics like melting point, boiling point, solubility, and stability .

Aplicaciones Científicas De Investigación

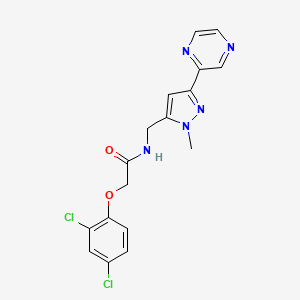

I have conducted a search to find scientific research applications of the compound N-(4-carbamoylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as N-(4-carbamoylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide. Below are some of the applications found in the literature:

Molecular Docking and Dynamics Simulation

This compound has been studied for its potential use in molecular docking and dynamics simulations. These studies help in understanding the inhibitory potential of compounds against various targets, which is crucial for drug discovery and development .

Therapeutic Efficacy for Sexually Transmitted Infections

A derivative of this compound has shown promising therapeutic efficacy and has been applied to cure sexually transmitted infections, highlighting its potential in medicinal chemistry .

Pigment Yellow 181 Intermediate

An efficient synthetic route for this compound has been developed for its application as an important intermediate in the production of Pigment Yellow 181, which is significant for industrial applications .

VEGFR-2 Inhibitory Effect

The compound has been screened against various cell lines and evaluated for its in vitro VEGFR-2 inhibitory effect, which is important in the study of angiogenesis-related diseases .

Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Studies - ResearchGate (S)-N-(4-Carbamoylphenyl)-8-Cyclopropyl-7-(Naphthalen-1-Ylmethyl)-5-Oxo… - AJChem Development of Optimised Synthesis - SpringerLink Novel Para-Aminobenzoic Acid… - MDPI

Mecanismo De Acción

Mode of Action

It’s known that the compound is involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the interaction of the compound with its targets, leading to changes at the molecular level .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a key biochemical pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-carbamoylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-17-11(18)7-6-10(16-17)13(20)15-9-4-2-8(3-5-9)12(14)19/h2-7H,1H3,(H2,14,19)(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIQAQSHAVBIJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide](/img/structure/B2908111.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2908124.png)

![ethyl 5-[[(3-bromobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2908125.png)

![N-(4-fluorophenyl)-5-(3-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2908127.png)